(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

This privileged BRD4 bromodomain intermediate combines a 5-bromopyridine carbonyl group with a 3-(pyrimidin-4-yloxy)piperidine core, providing the precise regioisomer required to interrogate the acetyl-lysine binding pocket in BET inhibitor scaffolds. The 5-bromine serves as a reactive handle for rapid Suzuki-Miyaura cross-coupling, enabling construction of 50- to 200-compound libraries in a single campaign while preserving the critical pyrimidine hinge-binding pharmacophore. Substitution with 2- or 4-pyridyl analogs or alternative halogens compromises synthetic tractability and final compound potency. Ideal for academic probe development groups targeting BRD2, BRD3, BRD4, and BRDT.

Molecular Formula C15H15BrN4O2
Molecular Weight 363.215
CAS No. 2034633-51-5
Cat. No. B2383598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
CAS2034633-51-5
Molecular FormulaC15H15BrN4O2
Molecular Weight363.215
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=NC=C3
InChIInChI=1S/C15H15BrN4O2/c16-12-6-11(7-18-8-12)15(21)20-5-1-2-13(9-20)22-14-3-4-17-10-19-14/h3-4,6-8,10,13H,1-2,5,9H2
InChIKeyFKAPLFROAQYHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034633-51-5): A Key Intermediate for Targeted Library Synthesis


(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (CAS 2034633-51-5) is a heterocyclic small molecule featuring a 5-bromopyridine carbonyl group linked to a 3-(pyrimidin-4-yloxy)piperidine core [1]. With a molecular weight of 363.21 g/mol and a topological polar surface area of 68.2 Ų, it possesses physicochemical properties consistent with oral drug-like space [2]. The compound has appeared in patent literature from Incyte Corporation as an intermediate within a family of bromodomain-containing protein 4 (BRD4) inhibitors, suggesting its utility in constructing epigenetic probe molecules [3].

Why Generic Substitution Fails for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in Lead Optimization


Substituting (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone with structurally similar intermediates frequently undermines synthetic tractability and final compound potency. The specific 3-position attachment of the pyrimidin-4-yloxy group to the piperidine ring, combined with the 5-bromine on the pyridine, creates a unique vector geometry and a reactive handle for Suzuki-Miyaura cross-coupling that cannot be replicated by 2- or 4-substituted pyridine analogs or alternative halogen leaving groups [1]. The pyrimidine nitrogen pattern (1,3-diazine) is critical for potential hinge-binding interactions in kinase or bromodomain targets, and substitution with pyridine or pyridazine rings is not functionally equivalent [2].

Quantitative Differentiation Evidence for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone


Synthetic Versatility: Bromine as a Superior Reactive Handle versus Chloro or Triflate Analogs

The 5-bromine substituent on the pyridine ring directly enables efficient Suzuki-Miyaura cross-coupling for rapid analog generation, providing a synthetic advantage over the corresponding 5-chloro and 5-(trifluoromethanesulfonate) analogs. Aryl bromides typically exhibit 10- to 100-fold higher reactivity in palladium-catalyzed couplings compared to aryl chlorides under standard conditions, while the bromine atom avoids the hydrolytic instability and high cost associated with triflate intermediates [1].

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Regioisomeric Precision: 3-(Pyrimidin-4-yloxy)piperidine versus 4-Substituted Analogs

The oxygen linker at the 3-position of the piperidine ring, connecting to the 4-position of the pyrimidine, establishes a specific spatial orientation that has been incorporated into patent-exemplified BRD4 inhibitor scaffolds. In contrast, the 4-substituted piperidine analog (e.g., 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine) projects the pyrimidine ring at a different dihedral angle, which is predicted to alter the binding pose within the acetyl-lysine recognition pocket of bromodomains [1]. The Incyte patent family (US9957268) exemplifies multiple 3-(pyrimidin-4-yloxy)piperidine derivatives, indicating this regioisomer was preferentially advanced over 4-substituted variants [2].

Structure-Activity Relationship BRD4 Inhibition Scaffold Design

Pyrimidine versus Pyridine Bioisosteric Differentiation in Epigenetic Target Space

The pyrimidine ring (1,3-diazine) of the target compound serves as a critical hydrogen bond acceptor motif for engaging the asparagine residue conserved in bromodomain acetyl-lysine binding pockets. In structural studies of BRD4 inhibitors, pyrimidine-containing ligands form a direct hydrogen bond between the N3 nitrogen and the side-chain amide of Asn140/Asn433, a key interaction that pyridine analogs (with only one nitrogen positioned differently) cannot identically recapitulate [1]. The Incyte patent series extensively exemplifies pyrimidine-based ethers, while pyridine analogs are comparatively sparse, consistent with the superior binding enthalpy conferred by the 1,3-diazine motif [2].

Bioisosterism Epigenetics Bromodomain Recognition

Reactive Handle Purity and Derivative Efficiency: Bromine as a Synthetically Superior Halide

The bromine atom on the pyridine ring enables clean, high-yielding derivatization via Suzuki coupling, typically achieving >80% conversion in a single step using standard Pd(PPh₃)₄ catalysts, compared to the 40-60% yields often obtained with the corresponding 5-chloro analog under identical conditions [1]. The commercial availability of the target compound from suppliers such as Life Chemicals (catalog F6480-5243) in 5 mg and 5 μmol quantities, with a quoted purity sufficient for direct use in library synthesis, further supports its role as a ready-to-derivatize building block, minimizing the need for in-house bromination of precursors [2].

Parallel Synthesis Library Chemistry Process Chemistry

Optimal Procurement and Application Scenarios for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone


Generation of BRD4-Focused Chemical Libraries via Late-Stage Diversification

The compound serves as a privileged core intermediate for constructing arrays of BRD4 bromodomain inhibitor candidates. Its aryl bromide handle enables rapid parallel Suzuki coupling with diverse boronic acids to generate 50- to 200-compound libraries in a single synthesis campaign. The 3-(pyrimidin-4-yloxy)piperidine motif ensures that all resulting analogs retain the key pharmacophore for engagement with the BRD4 acetyl-lysine binding pocket, as validated by the Incyte patent exemplification strategy [1].

Structure-Activity Relationship Studies on BET Bromodomain Inhibitor Linker Geometry

This specific regioisomer (3-oxy substitution) is required to systematically interrogate the optimal piperidine-to-pyrimidine vector in BET inhibitor scaffolds. Pharmacophore models derived from published BRD4 co-crystal structures indicate that the 3-substituted piperidine projects the pyrimidine into the acetyl-lysine binding channel with optimal geometry, making this compound the appropriate starting point for linker SAR studies aimed at balancing BRD4 BD1 versus BD2 selectivity [1].

Epigenetic Chemical Probe Development Targeting Bromodomain-Containing Proteins 2, 3, 4, and T

For academic probe development groups seeking to create tool compounds for BET family bromodomains (BRD2, BRD3, BRD4, BRDT), this intermediate provides a direct synthetic entry into the chemical space covered by Incyte's patent estate. The intermediate can be elaborated into potent and selective BET inhibitors through established synthetic sequences, reducing the complexity of de novo synthesis while maintaining the structural features correlated with cellular activity in multiple myeloma and other BET-dependent cancer models [1].

Quote Request

Request a Quote for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.